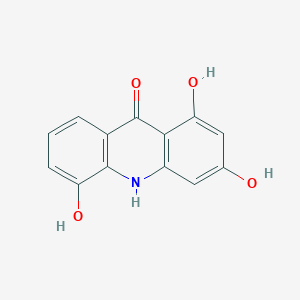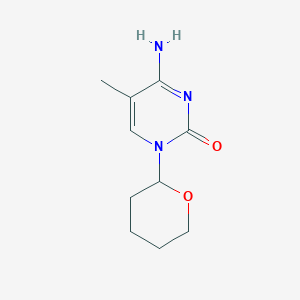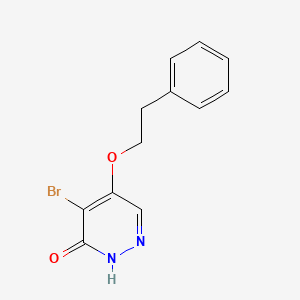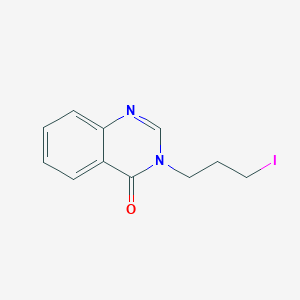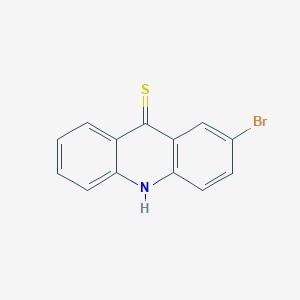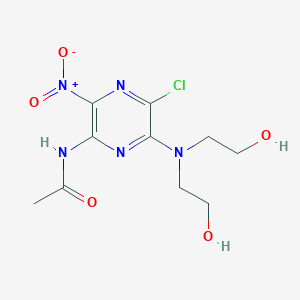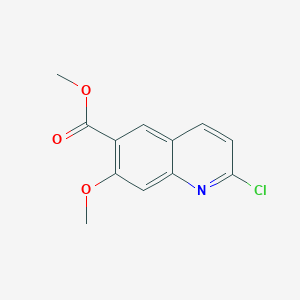
Methyl 2-chloro-7-methoxyquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-7-methoxyquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7-methoxyquinoline-6-carboxylate typically involves the chlorination of a quinoline precursor. One common method involves the reaction of a quinoline derivative with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Methyl 2-chloro-7-methoxyquinoline-6-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The methoxy group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
科学的研究の応用
Methyl 2-chloro-7-methoxyquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
作用機序
The mechanism of action of Methyl 2-chloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
類似化合物との比較
Similar Compounds
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
- 2-Chloro-6-methoxyquinoline
- Methyl 2-chloro-7-methoxyquinoline-4-carboxylate
Uniqueness
Methyl 2-chloro-7-methoxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylate groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
特性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC名 |
methyl 2-chloro-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-6-9-7(3-4-11(13)14-9)5-8(10)12(15)17-2/h3-6H,1-2H3 |
InChIキー |
YRVUOWSQEZQMEF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=CC(=NC2=C1)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


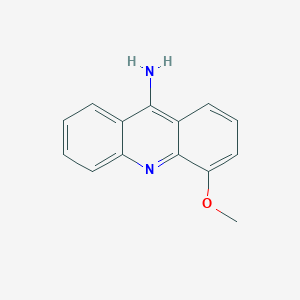

![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
